molecular formula C10H10Br4O2 B11966274 1,2,4,5-Tetrabromo-3,6-diethoxy-benzene CAS No. 120231-44-9

1,2,4,5-Tetrabromo-3,6-diethoxy-benzene

Cat. No.: B11966274
CAS No.: 120231-44-9
M. Wt: 481.80 g/mol
InChI Key: KDBXBDJBNVOFKX-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrabromo-3,6-diethoxy-benzene is a brominated aromatic compound with the molecular formula C10H10Br4O2 and a molecular weight of 481.806 g/mol . This compound is characterized by the presence of four bromine atoms and two ethoxy groups attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrabromo-3,6-diethoxy-benzene can be synthesized through the bromination of 3,6-diethoxybenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the 1,2,4,5-positions on the benzene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar catalysts and conditions as those used in laboratory synthesis. The process may include additional purification steps to ensure the desired product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetrabromo-3,6-diethoxy-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromine atoms to hydrogen atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Benzene derivatives with hydrogen atoms replacing the bromine atoms.

Scientific Research Applications

1,2,4,5-Tetrabromo-3,6-diethoxy-benzene is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrabromo-3,6-diethoxy-benzene depends on the specific application and reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the ethoxy groups and bromine atoms undergo transformations that alter the compound’s structure and reactivity .

Comparison with Similar Compounds

Properties

CAS No.

120231-44-9

Molecular Formula

C10H10Br4O2

Molecular Weight

481.80 g/mol

IUPAC Name

1,2,4,5-tetrabromo-3,6-diethoxybenzene

InChI

InChI=1S/C10H10Br4O2/c1-3-15-9-5(11)7(13)10(16-4-2)8(14)6(9)12/h3-4H2,1-2H3

InChI Key

KDBXBDJBNVOFKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C(=C1Br)Br)OCC)Br)Br

Origin of Product

United States

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